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molecular formula C11H16N2O4 B8519070 3-methoxy-N-(3-methoxypropyl)-2-nitroaniline

3-methoxy-N-(3-methoxypropyl)-2-nitroaniline

Cat. No. B8519070
M. Wt: 240.26 g/mol
InChI Key: YDOHFPAVVCNKCJ-UHFFFAOYSA-N
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Patent
US08138168B1

Procedure details

Into a 25 mL round bottomed was added 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol) and N,N-dimethylforamide (5.8 mL). The flask was cooled to −15° C. and 3-methoxypropylamine (313 mg, 3.5 mmol) in N,N-dimethylforamide (2.2 mL) was slowly added. The reaction was allowed to warm to room temperature overnight. Solvent was removed under vacuum and the residue was purified by column chromatography (20% ethylacetate:hexanes) to give 3-methoxy-N-(3-methoxypropyl)-2-nitroaniline (37A) as a yellow oil (560 mg, 80% yield). ESI-MS:m/z 241.3 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][O:14][CH2:15][CH2:16][CH2:17][NH2:18]>CN(C)C=O>[CH3:9][O:8][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH:18][CH2:17][CH2:16][CH2:15][O:14][CH3:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Name
Quantity
5.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
COCCCN
Name
Quantity
2.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (20% ethylacetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(NCCCOC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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